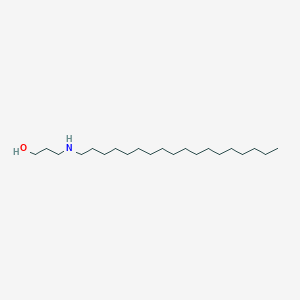
3-(Octadecylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octadecylamino)propan-1-ol is an organic compound with the molecular formula C21H45NO It is a primary alcohol with a long hydrophobic alkyl chain, making it amphiphilic
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecylamino)propan-1-ol typically involves the reaction of octadecylamine with an appropriate epoxide, such as propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C18H37NH2} + \text{CH3CH(O)CH2} \rightarrow \text{C21H45NO} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Octadecylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of octadecyl aldehyde or octadecanoic acid.
Reduction: Formation of octadecylamine or octadecane.
Substitution: Formation of octadecyl halides or esters.
Scientific Research Applications
3-(Octadecylamino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mechanism of Action
The mechanism of action of 3-(Octadecylamino)propan-1-ol is largely dependent on its amphiphilic properties. It can interact with both hydrophobic and hydrophilic environments, making it effective in stabilizing emulsions and forming micelles. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
1-Octadecanol: A long-chain fatty alcohol with similar hydrophobic properties but lacks the amino group.
Octadecylamine: Contains the same long alkyl chain but lacks the hydroxyl group.
3-Aminopropan-1-ol: A shorter-chain analog with similar functional groups but different hydrophobicity.
Uniqueness
3-(Octadecylamino)propan-1-ol is unique due to its combination of a long hydrophobic alkyl chain and both amino and hydroxyl functional groups. This combination imparts distinct amphiphilic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
72637-60-6 |
|---|---|
Molecular Formula |
C21H45NO |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
3-(octadecylamino)propan-1-ol |
InChI |
InChI=1S/C21H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21-23/h22-23H,2-21H2,1H3 |
InChI Key |
RWRUGQKPFWDUSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















